2-{[(Z)-N'-cyano-N-(2-fluorophenyl)carbamimidoyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
[2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methoxyanilino group, a cyano group, and a fluorophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with ethyl cyanoacetate under basic conditions to form an intermediate, which is then reacted with 2-fluorophenyl isothiocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Its ability to interact with specific molecular targets makes it valuable for probing biological pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to inhibit specific enzymes and proteins is of particular interest in the development of new drugs .
Industry
Industrially, [2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate protein-protein interactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- [2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate
- 2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, [2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N’-(2-fluorophenyl)carbamimidothioate stands out due to its specific substitution pattern and the presence of both cyano and fluorophenyl groups.
Properties
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N'-(2-fluorophenyl)carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-24-13-8-6-12(7-9-13)21-16(23)10-25-17(20-11-19)22-15-5-3-2-4-14(15)18/h2-9H,10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFENAHJUBTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC(=NC2=CC=CC=C2F)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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